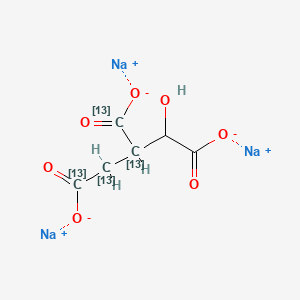
Z-Tyr-Lys-Arg-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Tyr-Lys-Arg-pNA: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific proteases, such as subtilisin-type and yapsin-like proteases . The compound’s full name is Nα-benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide . It is widely utilized in research due to its ability to produce a color change upon enzymatic cleavage, making it a valuable tool for studying protease activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Lys-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Tyr-Lys-Arg-pNA primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and p-nitroaniline is cleaved by specific proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Proteases: Subtilisin-type and yapsin-like proteases.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4).
Major Products: The major product of the enzymatic reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Tyr-Lys-Arg-pNA is used to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases.
Biology: In biological research, this compound is employed to monitor protease activity in various biological samples, including cell lysates and tissue extracts. It is also used in the development of protease inhibitors.
Medicine: The compound is used in diagnostic assays to detect protease activity associated with certain diseases. For example, elevated protease activity can be indicative of cancer or inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can lead to the development of new therapeutic agents.
Wirkmechanismus
Z-Tyr-Lys-Arg-pNA functions as a substrate for specific proteases. When the protease cleaves the peptide bond between arginine and p-nitroaniline, p-nitroaniline is released. This release results in a color change that can be measured spectrophotometrically. The mechanism involves the recognition of the peptide sequence by the protease, followed by catalysis of the cleavage reaction.
Vergleich Mit ähnlichen Verbindungen
Z-Arg-Arg-pNA: Another chromogenic substrate used to detect protease activity.
Z-Phe-Arg-7-amido-4-methylcoumarin: A fluorogenic substrate used in similar assays.
Boc-Arg (di-Z)-OH: A protected amino acid derivative used in peptide synthesis.
Uniqueness: Z-Tyr-Lys-Arg-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for subtilisin-type and yapsin-like proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C35H45N9O8 |
|---|---|
Molekulargewicht |
719.8 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |
InChI-Schlüssel |
WHVWZZIWJGNSBH-DTXPUJKBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)



![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)


